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Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40
(GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPRA4O0 is highly expressed in
pancreatic 3-cells and plays a crucial role in mediating glucose-stimulated insulin secretion
(GSIS) in response to free fatty acids.[1][3] This mechanism presented a promising therapeutic
target for type 2 diabetes mellitus (T2DM), with the potential for a glucose-dependent
insulinotropic effect, thereby minimizing the risk of hypoglycemia associated with other insulin
secretagogues like sulfonylureas.[1][4] TAK-875 emerged from a lead optimization program as
an orally bioavailable compound with a pharmacokinetic profile suitable for once-daily dosing.
[4] Despite promising efficacy in preclinical and early clinical studies, the development of TAK-
875 was terminated in Phase Il clinical trials due to concerns of drug-induced liver injury (DILI).
[5][6] This guide provides an in-depth technical overview of the preclinical discovery and
development of TAK-875, detailing its mechanism of action, key experimental findings, and the
subsequent investigations into its hepatotoxicity.

Core Data Summary
In Vitro Potency and Selectivity

TAK-875 demonstrated potent and selective agonism of the human GPR40 receptor. Its activity
was evaluated through various in vitro assays, including calcium flux and inositol
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monophosphate accumulation, which are downstream indicators of Gag-coupled receptor
activation.[3][7]

Parameter Species/System Value Reference(s)

EC50 (GPR40

] Human (Ca2+ flux) 0.014 pM [4]
Agonism)
Human (IP

) 0.072 uM [3]
production)
Ki (GPR40 Binding) Human 0.038 uM [4]
Rat >1 uM [4]
. GPRA41, GPR43,

Selectivity EC50 > 10 uM [4]

GPR120

Pharmacokinetic Properties

Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption,
distribution, metabolism, and excretion (ADME) profile. TAK-875 exhibited good oral
bioavailability and a long half-life across species.[4][8][9]
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Parameter Rat Dog Human Reference(s)
Oral
Bioavailability 76.0% 92.4% >76.0% [4]18]
(F%)
Tmax (oral) ~1 hr ~2 hr Not specified [4109]
t1/2 (oral) 10.3-11.6 hr Not specified Not specified [9]
Cmax (3 mg/kg, ) .

) 5.77 pg/mL Not applicable Not applicable [4]
ora
AUC (3 mg/kg, ] )

) 65.00 pg-h/mL Not applicable Not applicable [4]
ora
Cmax (1 mg/kg, ) )

) Not applicable 3.29 pg/mL Not applicable [4]
ora
AUC (1 mg/kg, ] ]

Not applicable 29.45 pg-h/mL Not applicable [4]

oral)

Preclinical Efficacy in Diabetic Models

The glucose-lowering effects of TAK-875 were evaluated in rodent models of type 2 diabetes.
The compound demonstrated significant improvements in glucose tolerance and fasting
hyperglycemia, coupled with an increase in insulin secretion.[7][10]
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Animal Model Dose Effect Reference(s)
Improved glucose
N-STZ-1.5 Rats tolerance and
1- 10 mg/kg, p.o. ) ) [7]
(OGTT) augmented insulin
secretion.
Significantly
] ] augmented plasma
Zucker Diabetic Fatty ) )
10 mg/kg, p.o. insulin levels and [7]
(ZDF) Rats )
reduced fasting
hyperglycemia.
Decreased
ZDF Rats (6-week ] glycosylated
10 mg/kg, b.i.d. ) [10]
treatment) hemoglobin (GHb) by
1.7%.
Additively enhanced
ZDF Rats .
o 10 mg/kg TAK-875 + GHb reduction (-2.4%)
(Combination w/ [10]

Metformin)

50 mg/kg Metformin

and increased fasting

plasma insulin.

Off-Target Liabilities and Hepatotoxicity Data

Investigations into the DILI potential of TAK-875 identified several off-target effects, including
the inhibition of bile acid transporters and mitochondrial dysfunction. The formation of a
reactive acyl glucuronide metabolite was also implicated.[5][11]
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Parameter Assay System Value Reference(s)
Bile Salt Export Pump )
o ) Micromolar
(BSEP) Inhibition In vitro ) [51[12]
concentrations
(IC50)
MRP3 Inhibition )
In vitro 0.21 uM [5]
(IC50) by TAK-875AG
Mitochondrial
o Isolated rat
Complex | Inhibition ] ] ~17 uM [5]
mitochondria
(IC50)
Mitochondrial
o Isolated rat
Complex Il Inhibition ) ) ~28 uM [5]
mitochondria
(IC50)
Covalent Binding
Human hepatocytes 2.0 mg/day [11]

Burden (CVB)

Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Pancreatic B-Cells
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Proposed Mechanism of TAK-875-Induced
Hepatotoxicity
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Preclinical Development Workflow for a GPR40 Agonist
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Key Experimental Protocols
In Vitro GPR40 Agonist Activity (Calcium Flux Assay)

e Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).

o Methodology: Cells are seeded in 96-well plates and incubated overnight. The cells are then
loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is
measured using a fluorescence imaging plate reader (FLIPR). TAK-875, at various
concentrations, is added to the wells, and the change in intracellular calcium concentration is
monitored in real-time by measuring the fluorescence intensity.

o Data Analysis: The increase in fluorescence is plotted against the drug concentration, and
the EC50 value is calculated using a four-parameter logistic equation. Assays are typically
performed in the presence of bovine serum albumin (BSA) to account for the high protein
binding of fatty acid mimetics.[4]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

e System: Rat insulinoma cell lines (e.g., INS-1 833/15) or isolated primary pancreatic islets.[7]

o Methodology: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence
or absence of various concentrations of TAK-875 for a defined period (e.g., 1-2 hours). The
supernatant is collected, and the concentration of secreted insulin is measured using an
enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

o Data Analysis: Insulin secretion is normalized to the total insulin content of the cells/islets.
The data is presented as fold-increase over the basal (low glucose) condition.

Covalent Binding Assay in Human Hepatocytes

o Methodology: Cryopreserved human hepatocytes are incubated with radiolabeled [14C]-
TAK-875 at a specific concentration (e.g., 10 uM) for a set time (e.g., 4 hours) at 37°C.[11]
The incubation is stopped by adding a solvent like acetonitrile to precipitate proteins. The
protein pellet is then extensively washed through repeated centrifugation and resuspension
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to remove any non-covalently bound radioactivity. The final protein pellet is solubilized, and
the amount of radioactivity is quantified by liquid scintillation counting. The protein
concentration is determined using a standard protein assay (e.g., BCA assay).

o Data Analysis: Covalent binding is expressed as pmol equivalents of the drug per mg of
protein. The daily covalent binding burden (CVB) is then calculated based on estimated
human liver weight and daily drug dose. A CVB above 1 mg/day is considered a potential risk
for DILL.[11]

Mitochondrial Respiration Assay

o System: Isolated rat liver mitochondria or intact cell lines like HepG2.[11]

o Methodology (Isolated Mitochondria): Oxygen consumption is measured using a high-
resolution respirometer. Mitochondria are incubated with TAK-875 at various concentrations.
Specific substrates for Complex | (e.g., glutamate/malate) or Complex Il (e.g., succinate) are
added, followed by ADP to stimulate State Il respiration.

o Methodology (Intact Cells): Cellular oxygen consumption rates (OCR) are measured using
an extracellular flux analyzer (e.g., Seahorse XF). Cells are treated with TAK-875, and a
mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase
inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and
rotenone/antimycin A (Complex | and 1l inhibitors).

o Data Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal
respiration, and spare respiratory capacity are calculated from the OCR measurements.
IC50 values for the inhibition of specific mitochondrial complexes can be determined.

Conclusion

The preclinical profile of TAK-875 showcased a potent, selective, and orally bioavailable
GPR40 agonist with significant efficacy in animal models of type 2 diabetes. Its glucose-
dependent mechanism of action was a key attribute, promising a lower risk of hypoglycemia
compared to existing therapies. However, the emergence of drug-induced liver injury in later
clinical trials led to its discontinuation and highlighted the critical importance of thorough
preclinical safety and toxicity evaluation. The subsequent mechanistic studies revealed a
complex DILI signature involving the formation of a reactive acyl glucuronide metabolite,
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inhibition of key bile acid transporters, and mitochondrial dysfunction. The story of TAK-875
serves as a crucial case study for drug development professionals, emphasizing the need to
investigate potential metabolic liabilities and off-target effects early in the discovery process to
mitigate the risk of late-stage failures. The detailed data and methodologies presented in this
guide offer valuable insights for the continued exploration of GPR40 agonists and the broader
field of drug safety assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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